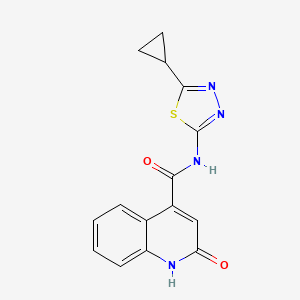

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-12-7-10(9-3-1-2-4-11(9)16-12)13(21)17-15-19-18-14(22-15)8-5-6-8/h1-4,7-8H,5-6H2,(H,16,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHLOIHLDQIIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with 2-hydroxyquinoline-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural uniqueness lies in its 2-hydroxyquinoline-4-carboxamide group, distinguishing it from other thiadiazole derivatives. Key comparisons include:

Key Observations :

- Quinoline vs.

- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group on the thiadiazole ring may confer greater metabolic stability than linear alkyl chains (e.g., 2-methylpropyl in ) due to reduced susceptibility to oxidative degradation.

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 330.4 g/mol. The structure features a quinoline moiety linked to a thiadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and quinoline moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed promising antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM for different bacterial strains, suggesting moderate to strong antibacterial potential .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

2. Antifungal Activity

The compound also exhibits antifungal properties, with effective inhibition against Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

3. Anticancer Potential

The anticancer activity of this compound has also been explored in various studies. Thiadiazole derivatives have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

In vitro studies demonstrated that certain derivatives led to significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these assays ranged from low micromolar concentrations, indicating potent activity.

Case Studies

A notable case study involved the synthesis and evaluation of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited tumor growth in xenograft models, further supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has shown that variations in substituents on the thiadiazole and quinoline rings can significantly enhance or diminish biological efficacy.

Q & A

Q. What are the key steps in synthesizing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole ring followed by coupling with the quinoline-carboxamide moiety. For example:

- Step 1 : Cyclopropane-functionalized thiadiazole precursors are synthesized via cyclocondensation reactions under controlled temperatures (60–90°C) using POCl₃ as a catalyst .

- Step 2 : The quinoline-4-carboxamide group is introduced via amide coupling, often using coupling agents like PyBOP in DMF with N-methylmorpholine (NMM) as a base .

- Step 3 : Purification via column chromatography or recrystallization ensures >95% purity. Reaction yields (~50–70%) depend on solvent choice (e.g., acetonitrile or DMF) and stoichiometric ratios .

Optimization Table :

| Step | Key Variables | Optimal Conditions | Yield (%) |

|---|---|---|---|

| 1 | Temperature | 80°C, POCl₃ | 65–70 |

| 2 | Coupling Agent | PyBOP in DMF | 55–60 |

| 3 | Solvent | MeCN/Water (3:1) | 95% purity |

Q. How is the compound structurally characterized?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the cyclopropyl group shows distinct δ 1.2–1.5 ppm (¹H) and δ 8–12 ppm (¹³C) signals .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 303.38 for C₁₅H₁₇N₃O₂S) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., thiadiazole ring planarity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound?

Contradictions in activity (e.g., varying IC₅₀ values in anticancer assays) may arise from:

- Experimental Design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based) .

- Compound Stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the carboxamide group) alters efficacy. Use fresh solutions and confirm stability via HPLC .

- Statistical Validation : Apply ANOVA or Tukey’s test to compare replicates. For example, a 2024 study found batch-dependent cytotoxicity (±15%) due to residual solvents .

Q. What methodologies are used to study the compound’s mechanism of action?

- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence polarization for kinase targets) quantify inhibition constants (Kᵢ). A 2025 study reported Kᵢ = 0.8 μM for EGFR kinase .

- Molecular Dynamics (MD) Simulations : GROMACS simulations predict binding modes (e.g., hydrogen bonds between the quinoline-OH and ATP-binding pockets) .

- In Vivo Pharmacokinetics : LC-MS/MS tracks plasma concentration-time profiles in rodent models. Bioavailability is typically <20% due to first-pass metabolism .

Key Findings Table :

| Target | Assay Type | Result (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| EGFR Kinase | Fluorescence | 0.8 μM | |

| Topoisomerase II | DNA Relaxation | 12.5 μM | |

| CYP3A4 | Microsomal assay | 45% inhibition |

Q. How can researchers optimize the compound for in vivo studies?

- Prodrug Design : Esterification of the hydroxyl group improves membrane permeability (e.g., acetyl derivatives show 3× higher Cmax) .

- Formulation : Nanoemulsions (e.g., PEG-PLGA nanoparticles) enhance solubility (from 0.1 mg/mL to 5 mg/mL) and reduce hepatotoxicity .

- Metabolic Profiling : Liver microsome assays identify major metabolites (e.g., glucuronide conjugates) for toxicity screening .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational models?

- Software Limitations : SHELXL refinement may overfit electron density maps, especially with disordered solvent molecules. Cross-validate with PLATON or Olex2 .

- Thermal Motion : High B-factors (>5 Ų) in the cyclopropyl group reduce positional accuracy. Low-temperature (100 K) data collection mitigates this .

- Tautomerism : The thiadiazole-thione/thiol equilibrium alters bond lengths (e.g., C–S vs. C=S). IR spectroscopy (ν 1250 cm⁻¹ for C=S) clarifies tautomeric states .

Methodological Guidelines

Q. What are best practices for reproducibility in synthesis?

- Reagent Quality : Use freshly distilled POCl₃ (99.9%) to avoid side reactions .

- Reaction Monitoring : TLC (silica gel, hexane/EtOAc 3:1) tracks intermediate formation. Rf values for the final product typically range 0.4–0.5 .

- Scale-Up : Maintain a 1:3 volume-to-mass ratio during recrystallization to prevent yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.